molecular formula C11H11NO6 B140357 Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS No. 142386-70-7

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No. B140357
CAS RN: 142386-70-7
M. Wt: 253.21 g/mol
InChI Key: DCDSLKRPXTVJSA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate” is a chemical compound with the CAS Number: 52787-14-1 . The physical form of this compound can be either a crystal, lump, or liquid .


Synthesis Analysis

The synthesis of a similar compound, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, involves dissolving methyl 4-hydroxy-3-methoxybenzoate in acetone, adding potassium carbonate, and stirring at 65°C for half an hour. Methyl bromoacetate is then added to react for 24 hours. After the reaction is detected by thin layer chromatography (TLC), the acetone solution is removed by steam distillation and extracted with ethyl acetate. Removal of ethyl acetate produces a colorless product .


Molecular Structure Analysis

The molecular structure of a similar compound, (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid, has been analyzed. It has a triclinic crystal structure with a molecular formula of C9H11BO4 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced study .

Scientific Research Applications

Solvolysis Studies

In the study of solvolysis, particularly for understanding n-participation in allyl derivatives, Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate plays a critical role. Jursic, Ladika, and Sunko (1986) investigated its solvolysis in various solvents, including fluorinated alcohols. They found that its solvolysis rate is slower compared to analog compounds, which is attributed to the electron-withdrawing inductive effect of the methoxy group. This compound does not assist in ionization, as indicated by the normal secondary α-deuterium isotope effect observed in their study (Jursic, Ladika, & Sunko, 1986).

Synthesis and Characterization

Yin Dulin (2007) synthesized a novel compound closely related to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. They detailed the optimum conditions for the reaction process and confirmed the structure through elementary analysis, IR, and 1H NMR, achieving a high yield and purity. This research highlights the methods and conditions necessary for synthesizing similar compounds efficiently (Yin Dulin, 2007).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied using various methods. Kumar et al. (2014) synthesized 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and conducted FT-IR, NBO analysis, and HOMO and LUMO analysis to determine its structural and electronic properties. Their research provides insight into the stability, charge transfer, and electronic properties of such compounds (Kumar et al., 2014).

Role in Photochemical Reactions

Soltermann et al. (1995) investigated the generation and quenching of singlet molecular oxygen by compounds including methyl 2-methoxybenzoate, a related compound to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. They discovered that these compounds, especially those with a phenol group, are effective in interacting with singlet molecular oxygen, which is significant for understanding the photochemical behaviors of such compounds (Soltermann et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSLKRPXTVJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

CAS RN

334952-07-7
Record name methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

54.3 g of methyl 3-nitro-benzoate and 29.0 g of methyl chioroacetate are dissolved in 100 ml of dimethylformamide and this solution is added dropwise at −10° C. to a solution of 78.5 g of potassium tert.butoxide in 500 ml of dimethylformamide. The mixture is stirred for another 10 minutes at ambient temperature and after this time the solution is poured onto 350 ml of concentrated hydrochloric acid in 2 l of iced water. The solution is stirred for 0.5 hours and the precipitate obtained is suction filtered and washed with water. The product is recrystallised from 150 ml of methanol and dried in vacuo at 40° C. Yield: 48.3 g (51% of theoretical), contains about 20% of methyl 6-methoxycarbonylmethyl-3-nitro-benzoate
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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